
1,2-Phenylenediboronic acid
Overview
Description
1,2-Phenylenediboronic acid (CAS 13506-83-7) is a diboronic acid derivative featuring two boronic acid groups (-B(OH)₂) attached to adjacent carbon atoms on a benzene ring. Its molecular structure enables unique supramolecular interactions, particularly through hydrogen bonding, which facilitates the formation of nanotubular hydrogen-bonded organic frameworks (HOFs) . These HOFs exhibit polar channels capable of hosting water clusters resembling ice hexagonal structures, though the water-framework interactions are relatively weak . The compound’s optical properties and resistance to chemical degradation make it relevant in materials science and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Phenylenediboronic acid can be synthesized through several methods. One common approach involves the metal exchange reaction of 1,2-bis(trimethylsilyl)benzene with tetrachloro-1,2-bisborobenzene, followed by the exchange of chlorides with 1,2-diols . This method typically involves the use of an iron-catalyzed Grignard reaction to produce the intermediate compounds, which are then converted to the final boronic ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2-Phenylenediboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid groups to other functional groups.
Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically produces biaryl compounds .
Scientific Research Applications
1,2-Phenylenediboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-phenylenediboronic acid involves its ability to form bidentate coordination complexes with various substrates. This property makes it an effective catalyst in certain chemical reactions. For example, in the inverse electron demand Diels-Alder reaction, the compound acts as a Lewis acid, facilitating the reaction by stabilizing the transition state . Additionally, as a β-lactamase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of β-lactam antibiotics .
Comparison with Similar Compounds
Structural and Supramolecular Properties
Key Insights :
- The ortho (1,2) isomer’s adjacent boronic groups enable curved HOF architectures, whereas the meta (1,3) isomer forms linear ribbons due to spatial separation of boronic acids .
- Fluorination in 1,2 derivatives stabilizes cyclic anhydrides and enhances acidity, a feature absent in non-fluorinated analogs .
Acidity and Solution Behavior
- This compound : Exhibits a single-step acid-base equilibrium. Fluorinated derivatives show exceptional Brønsted acidity due to strong O–H⋯O interactions, acting as oxonium acids .
- 1,3-Phenylenediboronic Acid : Displays a two-step equilibrium with distinct pKa values (pKa₁ ≈ 8.3, pKa₂ ≈ 10.5) . The meta configuration reduces electronic conjugation between boronic groups, leading to weaker acidity compared to fluorinated ortho analogs.
Thermal Stability and Dehydration
Property | This compound | 1,3-Phenylenediboronic Acid |
---|---|---|
Dehydration Temp. | ~150°C (amorphous phase) | ~160–200°C |
Dehydration Product | Boroxine (cyclic trimer) | Boroxine |
Key Insight : The meta isomer’s higher dehydration temperature correlates with stronger intermolecular interactions in its crystalline phase .
Rotational Barriers and Conformational Dynamics
- This compound : Planar conformations are stabilized by weak C–H⋯O interactions. Rotation barriers are lower (~17.5 kJ·mol⁻¹ per boronic group) due to minimal steric hindrance .
- 1,3-Phenylenediboronic Acid: Higher rotation barrier (37.1 kJ·mol⁻¹) due to synergistic effects of intramolecular C–H⋯O bonds and steric repulsion in non-planar conformations .
Biological Activity
1,2-Phenylenediboronic acid is a member of the phenylboronic acid family that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and cancer treatment. This compound exhibits significant interactions with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
Inhibition of β-Lactamases
Recent studies have highlighted the effectiveness of this compound as an inhibitor of KPC-type carbapenemases, which are critical in bacterial resistance to last-resort antibiotics. The compound demonstrated the highest activity among various isomers, significantly reducing the minimum inhibitory concentrations (MICs) of carbapenems by up to 16-fold at a concentration of 8/4 mg/L. Checkerboard assays indicated strong synergy between this compound and carbapenems, with fractional inhibitory concentration indices ranging from 0.1 to 0.32, suggesting a potent combined effect against resistant strains .
The mechanism underlying the inhibition involves the covalent binding of this compound to the active site of KPC enzymes. Quantum mechanics/molecular mechanics calculations have modeled this interaction, revealing that the compound effectively binds to the catalytic Ser70 residue of KPC-2, thereby obstructing its enzymatic activity .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown moderate antifungal activity against several Candida species. The minimum fungicidal concentrations (MFCs) ranged from 400 mg/L for certain derivatives against Candida albicans and related species . This dual action against both bacterial and fungal pathogens positions it as a versatile agent in antimicrobial therapy.
Structural Properties and Acidity
The structural characteristics of this compound contribute to its biological activity. The compound exhibits high acidity due to the proximity of two boronic groups, which enhances its electrophilic character. This property is crucial for its interaction with biological targets and influences its reactivity in various chemical environments .
Data Table: Biological Activity Summary
Biological Activity | Target Organisms | MIC/MFC Values | Notes |
---|---|---|---|
KPC-type Carbapenemases | E. coli (KPC-3) | MIC reduction up to 16-fold | Synergistic effect with carbapenems |
AmpC-type β-lactamases | Various bacteria | MICs comparable to controls | Enhanced ceftazidime activity |
Fungal Infections | Candida albicans | MFC = 400 mg/L | Moderate antifungal activity |
Case Study 1: Efficacy Against KPC-Producing Strains
A recent clinical study evaluated the efficacy of this compound in combination with carbapenems against KPC-producing E. coli. The results demonstrated a significant reduction in bacterial load in vitro and improved outcomes in animal models when treated with this combination therapy compared to carbapenems alone .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of this compound derivatives against Candida species. The study found that certain modifications to the boronic acid structure enhanced antifungal efficacy, suggesting that further chemical optimization could yield more potent antifungal agents .
Q & A
Q. Basic: What are the common synthetic routes for 1,2-Phenylenediboronic acid, and how can purity be optimized?
The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of benzene derivatives. Purity challenges arise from boroxine formation (cyclic anhydrides) during dehydration. To mitigate this, dynamic crystallization methods using controlled solvent evaporation (e.g., water/acetonitrile mixtures) can isolate high-purity crystals. Monitoring via B NMR helps track boroxine intermediates, while recrystallization in polar aprotic solvents (e.g., DMSO) minimizes byproducts .
Q. Basic: What solvents are optimal for dissolving this compound in experimental workflows?
Solubility varies significantly with solvent polarity. For example:
Q. Basic: How is this compound characterized structurally?
Key techniques include:
- X-ray diffraction (XRD): Resolves polymorphic forms (e.g., staggered vs. eclipsed COF layers) and hydrogen-bonding networks .
- Solid-state NMR: Distinguishes trigonal (B(OH)) and tetrahedral (B(OH)) boron environments .
- FT-IR: Identifies B-O stretching (1,350–1,250 cm) and boroxine ring vibrations .
Q. Advanced: How do fluorinated derivatives alter the acidity and stability of this compound?
Fluorination at the aromatic ring enhances acidity by stabilizing cyclic semianhydrides (benzoxadiboroles). Computational studies (B3LYP/6-31G**) show fluorinated derivatives exhibit lower pKa (~6.8 vs. ~8.2 for non-fluorinated analogs) due to electron-withdrawing effects. Strong hydrogen bonding between water and the tetracoordinate boron (O···O distance: 2.423 Å) further stabilizes the oxonium form, making it a rare Brønsted acid among boronic acids .
Q. Advanced: What strategies control polymorphism in this compound crystals?
Polymorph selection depends on crystallization conditions:
- Polymorph I: Forms 1D water "tapes" under high-humidity conditions.
- Polymorph II: Produces nanotubes with polar walls in anhydrous acetonitrile.
Adjusting solvent polarity and humidity during crystallization directs the assembly pathway. XRD and thermal gravimetric analysis (TGA) confirm phase purity .
Q. Advanced: How does this compound enable covalent organic framework (COF) synthesis?
It serves as a building block for boroxine (BO) or boronate ester linkages. For example:
- COF-1: Synthesized via self-condensation, yielding staggered layers (surface area: 711 m/g).
- COF-5: Forms eclipsed layers with hexahydroxytriphenylene (surface area: 1,590 m/g).
Powder XRD and nitrogen adsorption isotherms validate pore size (7–27 Å) and thermal stability (up to 600°C) .
Q. Advanced: How do computational methods model the electronic properties of this compound?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals and vibrational spectra. For example:
- HOMO-LUMO gaps (~5.2 eV) indicate moderate reactivity.
- Mulliken charges reveal electron-deficient boron centers, critical for Suzuki coupling .
Molecular docking studies further elucidate host-guest interactions in drug delivery systems .
Q. Advanced: What contradictions exist in experimental data on non-covalent interactions involving this compound?
Discrepancies arise in:
- Hydrogen-bond strengths: Solution NMR suggests dynamic equilibria between hydrated and anhydrous forms, whereas XRD identifies static H-bond networks in crystals .
- Solubility vs. reactivity: High DMSO solubility contrasts with limited reactivity in protic solvents, likely due to solvent-boron coordination .
Q. Advanced: How is this compound applied in pH-responsive drug delivery systems?
It forms dynamic phenylboronate esters with diols (e.g., isoG), enabling acid-triggered release (pH 5.0–6.5). In preclinical OSCC models, hydrogels loaded with this compound achieved 60% tumor growth inhibition via sustained isoG release. In vivo studies confirm biocompatibility and localized efficacy .
Q. Advanced: What challenges arise in catalytic applications of this compound-derived materials?
In HO production, boron-doped ZIF-8 catalysts require precise control of B/V ratios to optimize current density (e.g., 200 mA cm at neutral pH). Leaching of boron sites during electrolysis remains a hurdle, addressed via post-synthetic stabilization with 1,4-Phenylenediboronic acid .
Properties
IUPAC Name |
(2-boronophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8B2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRVXVDQQOVOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623233 | |
Record name | 1,2-Phenylenediboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13506-83-7 | |
Record name | B,B′-1,2-Phenylenebis[boronic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13506-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Phenylenediboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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